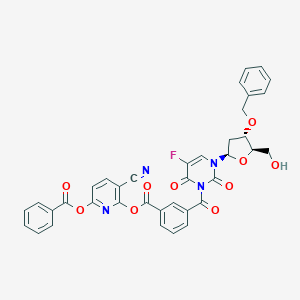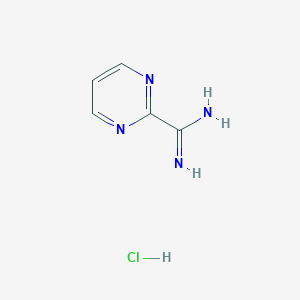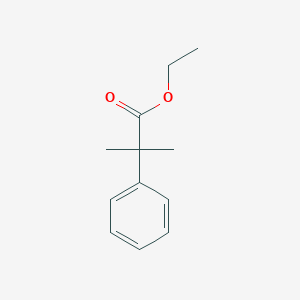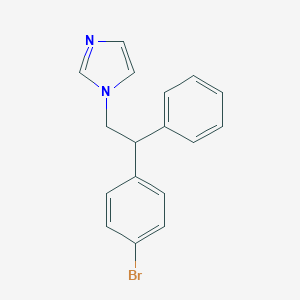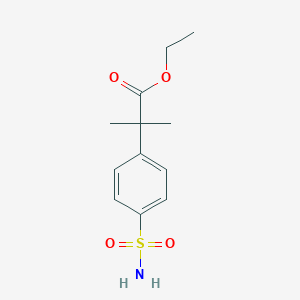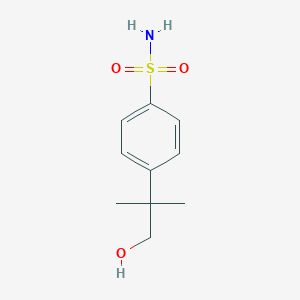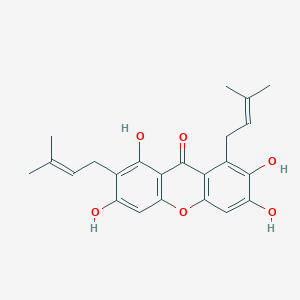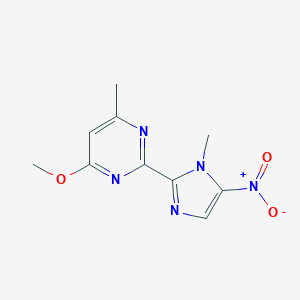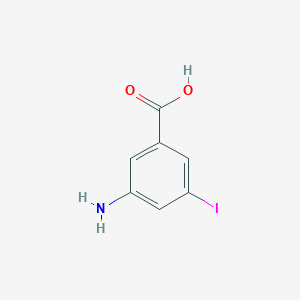
2,5-Bis(diethoxyphosphoryl)thiophene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including those related to 2,5-bis(diethoxyphosphoryl)thiophene, often involves strategies such as Stille coupling. For example, thiophene-benzoquinones and related compounds have been prepared through Stille coupling between dibromo-1,4-benzoquinone precursors and organostannane reagents, showcasing methodologies that may be adapted for synthesizing 2,5-bis(diethoxyphosphoryl)thiophene derivatives (Atzori et al., 2014).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including 2,5-bis(diethoxyphosphoryl)thiophene, is characterized by the presence of thiophene rings and diethoxyphosphoryl groups. These structural features influence the compound's electronic properties and reactivity. The conjugation within the thiophene rings and the interactions between sulfur atoms and other groups in the molecule play a crucial role in determining its structural conformation and electronic properties.
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of thiophene derivatives with diethyl phosphite in the presence of chlorotrimethylsilane has been developed as a convenient approach for synthesizing bis(diethoxyphosphorylalkyl)amines, indicating the reactivity of such compounds towards nucleophilic addition and substitution reactions (Kaboudin & Moradi, 2006).
Applications De Recherche Scientifique
Drug Therapy for Leishmaniasis : A study by Bocamino (2017) discusses the kinetic disposition of a synthetic analogue of grandisine, which is structurally related to 2,5-Bis(diethoxyphosphoryl)thiophene. This compound shows potential for new drug therapy for leishmaniasis, with the possibility of reduced cytotoxicity and improved absorption, distribution, metabolism, and excretion (Bocamino, 2017).
Anti-Tumor, Hemolytic, and Biofilm Inhibition Activities : Novel derivatives of 2,5-biaryl-3-hexylthiophene, which are related to 2,5-Bis(diethoxyphosphoryl)thiophene, have been synthesized and found to exhibit promising anti-tumor, hemolytic, and biofilm inhibition activities, as reported by Ikram et al. (2016) (Ikram et al., 2016).
Optoelectronic Device Applications : A study by Pepitone et al. (2003) on blue-emitting 2,5-bis(3,4-ethylenedioxy)thien-2-yl)-3-substituted thiophene monomers, closely related to the compound of interest, suggests their potential for tailoring properties in optoelectronic device applications (Pepitone et al., 2003).
Photodegradation Studies : Poly[2,5-bis(dimethylsilyl)thiophene], a copolymer with thiophene units, degrades under UV light, revealing insights into its structure and photodegradation mechanisms, as explored by Hu and Weber (1989) (Hu & Weber, 1989).
Inflammation and Pain Treatment : 5-Alkyl-2,3-diarylthiophenes, chemically akin to 2,5-Bis(diethoxyphosphoryl)thiophene, have been shown to be useful in treating inflammation and/or pain, as indicated in a study on MPEG-2 standardization activities by Sikora (2000) (Sikora, 2000).
Electrochromic Properties in Electronics : Novel carbazole-containing copolymers with thiophene demonstrate promising electrochromic properties, with potential applications in displays and electronics, as reported by Aydın and Kaya (2013) (Aydın & Kaya, 2013).
Organic Electronics and Catalysis : Thiophene-benzoquinones, structurally related to 2,5-Bis(diethoxyphosphoryl)thiophene, are valuable precursors for thiophene-containing anilate ligands, with applications in organic electronics and catalysis, as discussed by Atzori et al. (2014) (Atzori et al., 2014).
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 2,5-Bis(diethoxyphosphoryl)thiophene could be in the field of medicinal chemistry and drug development.
Propriétés
IUPAC Name |
2,5-bis(diethoxyphosphoryl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6P2S/c1-5-15-19(13,16-6-2)11-9-10-12(21-11)20(14,17-7-3)18-8-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZSFJMBBHZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(S1)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369771 | |
| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(diethoxyphosphoryl)thiophene | |
CAS RN |
100651-98-7 | |
| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





